1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
Overview
Description
Scientific Research Applications
Phytotoxic Activity in Agriculture
- 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, synthesized from dehydroacetic acid, shows promising applications in agriculture due to its phytotoxic activity. Studies have revealed that derivatives of this compound can selectively inhibit the growth of certain plant species, suggesting potential use in developing herbicides with targeted effects. The compound demonstrated significant phytotoxic selectivity, being more active against dicotyledonous species like Ipomoea grandifolia and Cucumis sativus compared to monocotyledonous species like Sorghum bicolor (Demuner et al., 2009).
Green Synthesis in Chemical Production
- The compound has been used in the green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in ionic liquid. This process highlights an environmentally friendly approach to chemical synthesis, avoiding the use of volatile organic solvents and allowing for the reuse of ionic liquid with minimal efficiency loss (Shi et al., 2008).
Synthesis of Biologically Active Compounds
- Research demonstrates the utility of this compound in synthesizing biologically active products. A simple and efficient one-pot route has been developed for synthesizing various derivatives that could have biological applications, leveraging inexpensive starting materials and a catalyst-free condition (Hoseinpour et al., 2020).
Drug Solubility Enhancement
- The solubility of drug-like compounds is a critical aspect of pharmaceutical development. Research involving this compound has contributed to developing methods for enhancing drug solubility, particularly through the formation of amine salts using ultrasound irradiation. This approach offers significant reductions in reaction times and utilizes renewable solvents, making it an environmentally friendly option (Machado et al., 2013).
Molecular Structure Analysis
- Investigations into the molecular structures of derivatives of this compound have provided insights into hydrogen bonding and molecular packing in crystals. Understanding these molecular structures is vital for various applications in material science and pharmaceutical development (Kuleshova & Khrustalev, 2000).
NMR Spectroscopy in Chemical Analysis
- High-resolution NMR spectroscopy of compounds derived from this compound has been instrumental in analyzing molecular conformations and interactions, particularly in understanding the surprising chemical shifts of methyl group protons. These studies contribute to the broader field of chemical analysis and molecular characterization (Manimekalai et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-6(2)4-7(10)5-8(9)11/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIBGHUPSHQDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715692 | |
Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61296-13-7 | |
Record name | 61296-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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